1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone

Descripción general

Descripción

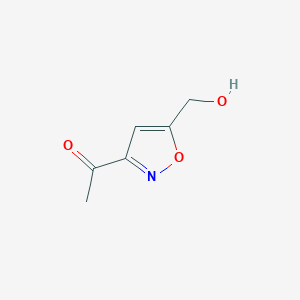

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted isoxazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Isoxazole Derivatives

The compound serves as a precursor for synthesizing various isoxazole derivatives, which are explored for their pharmacological properties. Multiple synthetic pathways have been developed to create substituted isoxazoles, enhancing the compound's versatility in medicinal chemistry .

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone exhibits notable biological activities attributed to its structural characteristics. Isoxazole derivatives are known for their potential as:

- Antimicrobial Agents : Research indicates that certain isoxazole derivatives demonstrate significant antibacterial properties against various pathogens.

- Anticancer Agents : Preliminary studies suggest potential anticancer activity, necessitating further investigation into its mechanism of action and efficacy against specific cancer cell lines .

Binding Affinity Studies

Interaction studies utilizing molecular docking techniques have shown that this compound has a binding affinity for serum albumin, which is crucial for understanding its pharmacokinetics and bioavailability. Such studies indicate that the compound may effectively penetrate biological barriers, making it a candidate for drug development.

Antimicrobial Activity Evaluation

In one study, the antibacterial activity of synthesized compounds related to isoxazole derivatives was evaluated using the agar diffusion method. The results demonstrated varying zones of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the isoxazole structure can enhance antimicrobial potency .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Potential areas of exploration include:

- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound.

- Formulation Development : Exploring various delivery methods to enhance bioavailability.

Mecanismo De Acción

The mechanism of action of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes or receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound of 1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone, known for its wide range of biological activities.

5-Methylisoxazole: A derivative with a methyl group at the 5-position, exhibiting similar but distinct properties.

3,5-Dimethylisoxazole: Another derivative with methyl groups at both the 3- and 5-positions, showing unique reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a ketone group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Actividad Biológica

1-(5-(Hydroxymethyl)isoxazol-3-yl)ethanone is a compound of increasing interest due to its diverse biological activities. Isoxazole derivatives, including this compound, have been studied for their potential therapeutic applications in various fields such as oncology, infectious diseases, and neuroprotection. This article reviews the biological activity of this compound, summarizing key findings from recent research and highlighting its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring, which contributes to its biological activities. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of isoxazole could induce apoptosis in human thyroid cancer cells through the activation of caspase pathways . The IC50 values for these compounds ranged from 3.87 to 8.76 µM, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. Isoxazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. The specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS) .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Signaling Modulation : The compound interacts with various cellular receptors and enzymes, influencing signaling pathways that regulate cell growth and apoptosis.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress in cells, thereby protecting against damage.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Thyroid Cancer Study : A synthetic derivative exhibited significant cytotoxicity against follicular thyroid cancer cells, leading to increased apoptosis rates as evidenced by caspase activation assays .

- Neuroprotection Study : In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential use in treating neurodegenerative conditions .

Data Summary

Propiedades

IUPAC Name |

1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(9)6-2-5(3-8)10-7-6/h2,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSIOSQTKJIFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.